molecular formula C8H7ClN2O2 B14861140 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde CAS No. 1260666-50-9

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde

Cat. No.: B14861140
CAS No.: 1260666-50-9
M. Wt: 198.60 g/mol
InChI Key: HUSDBKBDIKSUHJ-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde is a heterocyclic compound that contains both pyrano and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde typically involves the reaction of pyrano[4,3-D]pyrimidine derivatives with chlorinating agents. One common method involves the use of phosphoryl chloride (POCl3) as a chlorinating agent under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

    Oxidation Reactions: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

    Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted pyrano[4,3-D]pyrimidine derivatives.

    Oxidation Reactions: Carboxylic acid derivatives.

    Reduction Reactions: Alcohol derivatives.

Scientific Research Applications

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group

Properties

CAS No.

1260666-50-9

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4-carbaldehyde

InChI

InChI=1S/C8H7ClN2O2/c9-8-10-6-1-2-13-4-5(6)7(3-12)11-8/h3H,1-2,4H2

InChI Key

HUSDBKBDIKSUHJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(N=C2C=O)Cl

Origin of Product

United States

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